molecular formula C17H14FN3O4 B2518599 3-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396879-34-7

3-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2518599
CAS No.: 1396879-34-7
M. Wt: 343.314
InChI Key: BLAUDADBYXJHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.314. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic and Disposition Studies

  • 19F-Nuclear Magnetic Resonance in Drug Discovery : This compound's analogs have been studied using 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs. Such studies aid in the selection of candidates for further development by analyzing the metabolic fate and excretion balance of these compounds (Monteagudo et al., 2007).

Synthesis and Chemical Modification

  • Stereoselective Preparation of Derivatives : Research has been conducted on the stereoselective preparation of 2-fluoro and difluoro-3-amino carboxylic acid derivatives, incorporating them into pyrimidinones and cyclic β-peptides. This demonstrates the compound's potential in creating structurally unique and biologically relevant molecules (Yoshinari et al., 2011).

Antiviral Applications

  • Inhibitors of Influenza A Virus : Furan-carboxamide derivatives, related to the compound , have been identified as novel inhibitors of lethal H5N1 influenza A virus, showing the potential for antiviral applications (Yongshi et al., 2017).

DNA Interaction Studies

  • Complex Formation with DNA : Studies involving similar compounds have shown their ability to form complexes with DNA, which can lead to a better understanding of drug-DNA interactions and the development of new therapeutics (Laughton et al., 1995).

Cancer Research

  • Histone Deacetylase Inhibitors in Cancer Treatment : Pyrimidinedione derivatives, which include structures similar to the compound , have shown potential as histone deacetylase inhibitors with antitumor activity, particularly in colorectal cancer cells (Liu et al., 2015).

Cellular Distribution Studies

  • Study of Furamidine Analogs in Tumor Cells : Research has focused on the cellular distribution properties of DNA-binding cationic compounds related to furamidine, which is structurally similar to the compound of interest. Such studies help understand the cellular behavior of potential therapeutic agents (Lansiaux et al., 2002).

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-14-6-2-1-4-11(14)10-21-16(23)13(9-20-17(21)24)15(22)19-8-12-5-3-7-25-12/h1-7,9H,8,10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAUDADBYXJHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.